(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one
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Overview
Description
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one involves multiple steps. One common method includes the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reaction. For example, a copper-catalyzed oxidative dehydrogenative annulation can be employed to form the core structure of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one has several scientific research applications:
Chemistry: Used as a model compound to study deuterium isotope effects in chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving deuterium-labeled compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar deuterium substitution, used in various chemical applications.
Benzotrifluoride: Another deuterated compound with applications in organic synthesis.
Uniqueness
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one is unique due to its specific structure and the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to non-deuterated analogs. This uniqueness makes it valuable for specialized research and industrial applications.
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |
InChI Key |
OUGSRCWSHMWPQE-JCNCMELZSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2C3=C(CC[C@@]2(C1=O)C)C4=C(CC3)C=C(C=C4)O)[2H] |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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